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molecular formula C16H24O B3150686 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol CAS No. 69251-25-8

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

Cat. No. B3150686
M. Wt: 232.36 g/mol
InChI Key: BLYVFGQOFUGFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439925

Procedure details

2.2 g (8 mmol), obtained in Example 59 (a), of acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane, dissolved in 20 ml of methanol, are treated with 1.6 g of sodium hydroxide and left stirring for 24 h at room temperature. After evaporation and acidification with 1N HCl, the precipitate is extracted with ethyl ether to yield 1.75 g (93%) of the expected alcohol, melting point 61°-2° C. (αD =-27.2°; c=1, ethanol).
[Compound]
Name
Example 59 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:7]1[CH:16]=[CH:15][C:14]2[C:13]([CH3:18])([CH3:17])[CH2:12][CH2:11][C:10]([CH3:20])([CH3:19])[C:9]=2[CH:8]=1)[CH3:6])(=O)C.[OH-].[Na+]>CO>[CH3:18][C:13]1([CH3:17])[CH2:12][CH2:11][C:10]([CH3:19])([CH3:20])[C:9]2[CH:8]=[C:7]([CH:5]([OH:4])[CH3:6])[CH:16]=[CH:15][C:14]1=2 |f:1.2|

Inputs

Step One
Name
Example 59 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After evaporation and acidification with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the precipitate is extracted with ethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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